N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a phenyl ring substituted with a 1H-1,3-benzodiazol-2-yl moiety.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(14-9-10-19-20(13-14)28-12-11-27-19)25-16-6-2-1-5-15(16)21-23-17-7-3-4-8-18(17)24-21/h1-10,13H,11-12H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDOCOAWGHKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functional group modifications. One common method includes:
Condensation Reaction: ortho-phenylenediamine reacts with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Functional Group Modification: Further reactions introduce the benzodioxine and carboxamide groups, often involving reagents like formic acid or trimethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound are similar but scaled up to ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain precise reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Difference : Replaces benzodiazol with benzothiazol (sulfur replaces one nitrogen in the diazole ring).
- Molecular Formula : C₂₀H₁₃N₃O₃S (inferred from SMILES).
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
N-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide
- Key Difference: Ethylamino linker between the benzodioxine carboxamide and benzothiazole.
Functional Group Modifications
N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Difference : Morpholinyl group (a polar, saturated tertiary amine) at position 4 of the phenyl ring.
- Impact : Enhances solubility due to the morpholine’s polarity and basicity, favoring interactions with acidic biological targets .
Heterocyclic Hybrid Systems
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Key Difference : Incorporates a benzofuran ring and biphenylcarbonyl group.
N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Difference : Oxadiazole ring with a methylsulfanylphenyl substituent.
- Impact : Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic stability. The methylsulfanyl group adds lipophilicity and may modulate cytochrome P450 interactions .
Structural and Pharmacological Implications
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxine core and a benzodiazole moiety. Its molecular formula is , with a molecular weight of approximately 282.30 g/mol.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Study Findings : A synthesized derivative was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Norfloxacin | Staphylococcus aureus | 64 µg/mL |
| Chloramphenicol | Escherichia coli | 32 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity. Research conducted on related compounds revealed effectiveness against fungi such as Candida albicans and Aspergillus niger:
- Study Findings : The antifungal activity was assessed using a two-fold serial dilution method. Some derivatives demonstrated potent antifungal effects that were on par with fluconazole .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Derivative A | Candida albicans | 16 µg/mL |
| Derivative B | Aspergillus niger | 32 µg/mL |
| Fluconazole | Candida albicans | 64 µg/mL |
The mechanisms underlying the biological activities of this compound appear to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis. The benzodiazole moiety is particularly noted for its ability to interact with DNA and RNA polymerases, thereby inhibiting replication processes in bacteria and fungi .
Case Studies
One notable case study involved the evaluation of a series of benzodioxine derivatives in a clinical setting. The study focused on patients with resistant bacterial infections who had failed standard treatments. The introduction of these derivatives resulted in notable improvements in infection control and patient recovery times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
